Stenbolone

Descripción general

Descripción

Métodos De Preparación

Stenbolone is synthesized through chemical methods starting from appropriate precursor compounds. The specific synthetic routes and reaction conditions can vary depending on the manufacturer and process .

Análisis De Reacciones Químicas

Stenbolone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Stenbolone, also known as 17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one, is a synthetic anabolic steroid that has been investigated for its metabolism and potential applications . Research indicates it can be detected in urine for over 120 hours after administration .

Metabolism and Detection

When a 50 mg dose of this compound acetate was orally administered to a male volunteer, nine metabolites were found in the urine, existing as glucuronic or sulfuric acid aglycones . this compound itself was detected for more than 120 hours post-administration, with its cumulative excretion accounting for 6.6% of the ingested dose . Most metabolites were isolated from the glucuronic acid fraction, including this compound, 3 alpha-hydroxy-2-methyl-5 alpha-androst-1-en-17-one, and isomers of 3 xi, 16 xi-dihydroxy-2-methyl-5 alpha-androst-1-en-17-one .

Comparison with Other Steroids

A comparison of this compound acetate urinary metabolites with those of methenolone acetate reveals similar biotransformation pathways for both delta-1-3-keto anabolic steroids . The position of the methyl group at C1 or C2 in these steroids has little effect on their major biotransformation routes in humans, except that this compound cannot produce metabolites bearing a 2-methylene group because its 2-methyl group cannot isomerize into a 2-methylene function via enolization of the 3-keto group, as observed with methenolone .

18-Hydroxylated Metabolites

Research has identified new metabolites of this compound bearing a C18 hydroxyl group, isolated from the steroid glucuronide fraction of urine specimens collected after administering 50 mg doses to human subjects . In the cases of both methenolone and this compound, only one 18-hydroxylated urinary metabolite, namely 18-hydroxy-1-methyl-5 alpha-androst-1-ene-3,17-dione, was detected in post-administration urine specimens .

Designer Steroids

Mecanismo De Acción

Stenbolone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth . The molecular targets include androgen receptors, and the pathways involved are related to the regulation of muscle protein synthesis and degradation .

Comparación Con Compuestos Similares

Stenbolone is structurally similar to other anabolic-androgenic steroids such as:

Drostanolone: Both have a methyl group at the 2-position, but drostanolone lacks the 1-en structure.

1-Testosterone: Similar in structure but differs in the presence of a 1-en group.

Methylthis compound: A closely related compound with a methyl group at the 17α position.

This compound’s uniqueness lies in its specific structural modifications, which confer distinct anabolic properties while minimizing androgenic effects .

Actividad Biológica

Stenbolone, a synthetic anabolic steroid, is known for its potential applications in enhancing muscle growth and performance in both veterinary and human medicine. It is structurally related to testosterone and is often utilized in bodybuilding and athletic contexts. This article examines the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and associated clinical implications.

Metabolism and Excretion

This compound undergoes significant metabolic processes upon administration. A study involving the administration of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) revealed that the parent compound could be detected in urine for over 120 hours post-administration. Cumulative excretion accounted for approximately 6.6% of the ingested dose, with multiple metabolites identified, including:

- 3 alpha-hydroxy-2-methyl-5 alpha-androst-1-en-17-one

- 3 alpha-hydroxy-2-methyl-5 alpha-androst-17-one

- Various hydroxylated isomers at the C16 position .

These findings suggest that this compound is primarily metabolized through oxidation and reduction processes, indicating a complex biotransformation pathway similar to other anabolic steroids like methenolone .

Case Studies and Clinical Findings

Research indicates a growing concern regarding the health implications of anabolic steroid use, including this compound. A review of clinical cases highlighted several adverse effects associated with anabolic-androgenic steroid (AAS) abuse:

- Cardiovascular Issues : Increased incidence of myocardial infarctions and hypertrophic cardiomyopathy.

- Endocrinological Complications : Notable relationships between steroid use and conditions such as gynecomastia and testicular atrophy.

- Psychiatric Effects : Increased reports of mood swings and aggression linked to steroid use .

The most prevalent user demographic was men around 30 years old, highlighting a significant public health concern regarding the recreational use of these substances.

Comparative Metabolism with Other Steroids

This compound's metabolic pathways have been compared with similar steroids. For instance, studies on 17α-methylthis compound indicated that up to 40 different metabolites could be detected in urine samples, predominantly as glucuronic acid conjugates. This extensive metabolic profile underscores the complexity of this compound's interactions within the body .

Table: Summary of this compound Metabolites

| Metabolite Name | Type | Detection Method |

|---|---|---|

| This compound | Parent Compound | Urine Analysis |

| 3 alpha-hydroxy-2-methyl-5 alpha-androst-1-en-17-one | Hydroxylated Metabolite | GC-MS |

| 16 alpha-hydroxy-2-methyl-5 alpha-androst-1-en-3, 17-dione | Hydroxylated Metabolite | GC-MS |

| 18-hydroxy-1-methyl-5 alpha-androst-1-en-3, 17-dione | Hydroxylated Metabolite | Urine Analysis |

Health Implications

The biological activity of this compound is not without risks. The abuse of anabolic steroids has been associated with serious health complications, including liver damage (peliosis hepatis), cardiovascular diseases, and potential psychological effects such as aggression and mood disorders. The structural characteristics of this compound, particularly its alkylation at the 17th carbon position, have been linked to these adverse effects .

Propiedades

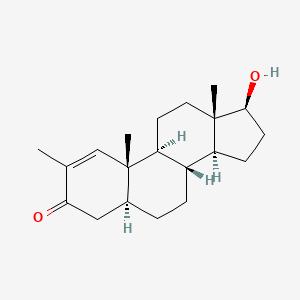

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBGISLVORKLBN-YNZDMMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199935 | |

| Record name | Stenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-58-0 | |

| Record name | Stenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stenbolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stenbolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stenbolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6FKA848S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.